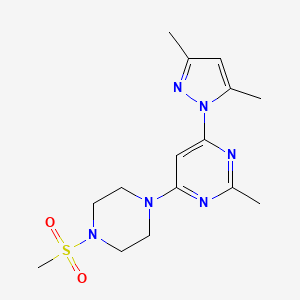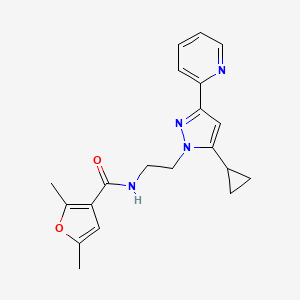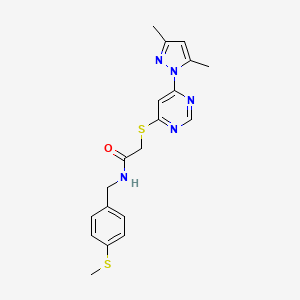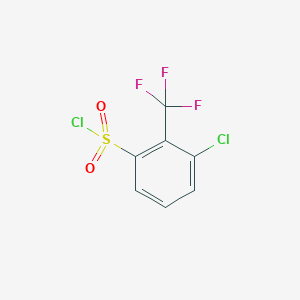![molecular formula C19H15ClO5 B2803314 [(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 690679-66-4](/img/structure/B2803314.png)
[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, has a CAS Number of 690679-66-4 . It has a molecular weight of 358.78 and a molecular formula of C19H15ClO5 . The compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H15ClO5/c1-11-13-8-15(20)17(24-10-18(21)22)9-16(13)25-19(23)14(11)7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 577.9±50.0 °C at 760 mmHg . The compound’s melting point is not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A significant body of research revolves around the synthesis of derivatives of coumarin-based compounds and their evaluation for antimicrobial activities. Compounds synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been explored for their potential against both Gram-positive and Gram-negative bacteria. Derivatives such as Schiff's bases, formic acid hydrazides, acetic acid hydrazides, and thiosemicarbazides have been synthesized and tested for their antimicrobial properties, showcasing the versatility of these compounds in generating potentially bioactive molecules (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Photoactive Polyelectrolytes
In materials science, derivatives of 2H-chromenes have been utilized to create photoactive polyelectrolytes. By esterifying cellulose with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and further modification, researchers have developed water-soluble polyelectrolytes adorned with photochemically active chromene moieties. These derivatives have been explored for their light-triggered photodimerization properties, which could be of interest in designing smart materials that respond to light (Wondraczek, Pfeifer, & Heinze, 2012).
Antitumor Activities
The exploration of coumarin derivatives for antitumor activity has also been a significant area of interest. Novel compounds incorporating the coumarin scaffold have been synthesized and tested against various human cancer cell lines, indicating the potential of these molecules as anticancer agents. Studies have focused on developing molecules with enhanced inhibitory activity against tumor cells, comparing their efficacy to known therapeutic agents (Shi et al., 2020).
Structural and Mechanistic Insights
Research has also delved into understanding the crystal structure of coumarin derivatives, providing insights into the molecular configuration and interaction patterns that could influence their biological activities. For instance, the crystal structure analysis of 7,8-benzocoumarin-4-acetic acid reveals the planarity of the fused-ring system and the orientation of side chains, which may play a role in its interactions with biological targets (Swamy, Gowda, Gowda, & Basanagouda, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11-13-8-15(20)17(24-10-18(21)22)9-16(13)25-19(23)14(11)7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCSUAMITWDROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2803232.png)
![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2803234.png)
![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)

![Methyl 2-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]furan-3-carboxylate](/img/structure/B2803240.png)


![N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2803244.png)
![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one](/img/structure/B2803248.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2803249.png)
![2-Ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2803250.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803251.png)
![(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2803254.png)